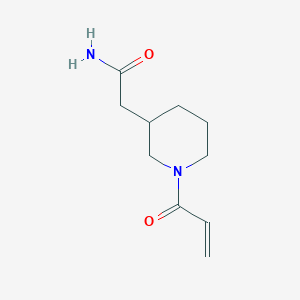
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP is a piperidine derivative that is synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide is not yet fully understood, but several studies have suggested that it may act through a variety of pathways, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects. Several studies have demonstrated the ability of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide to protect against neuronal damage in animal models of neurodegenerative diseases, making it a promising candidate for further research in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide for lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, including further investigation of its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic applications in a range of disease models. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide for therapeutic use.
Métodos De Síntesis
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound is then purified through a series of steps, including recrystallization, to obtain a pure product. The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory agent, as a treatment for neurodegenerative diseases, and as a potential anticancer agent. Several studies have demonstrated the ability of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide to inhibit the production of inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-10(14)12-5-3-4-8(7-12)6-9(11)13/h2,8H,1,3-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZJFKJLAKVOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2786146.png)
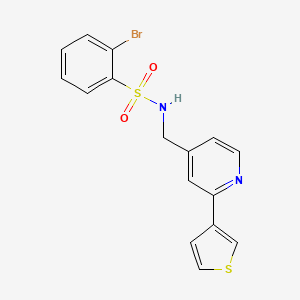
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)

![1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2786152.png)
![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
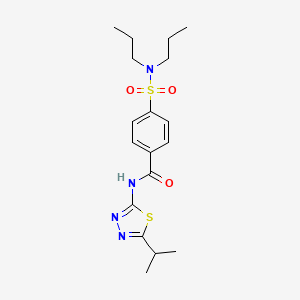
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2786161.png)
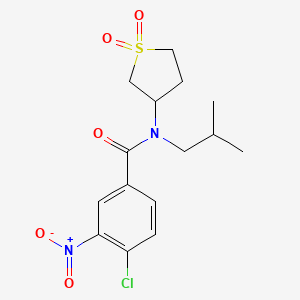
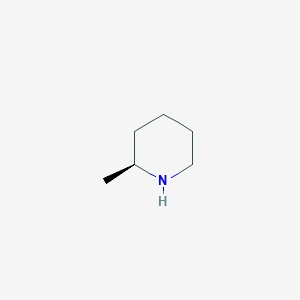
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
